4-Methyl-6-(pyrrolidin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

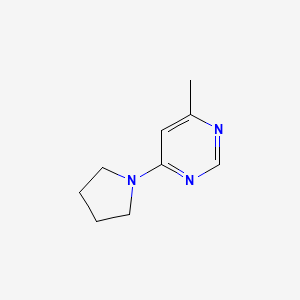

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a pyrrolidine ring at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-methyl-6-chloropyrimidine with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Starting Materials: 4-Methyl-6-chloropyrimidine and pyrrolidine.

Reagents: Potassium carbonate (base).

Solvent: Dimethylformamide (DMF).

Reaction Conditions: Elevated temperature (typically around 100-120°C).

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring.

Oxidation and Reduction: The methyl group and the pyrrolidine ring can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The compound can form condensation products with aldehydes or ketones.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Aplicaciones Científicas De Investigación

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidine ring can enhance binding affinity and selectivity. The molecular targets and pathways involved include:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Signal Transduction Pathways: The compound can influence various cellular signaling pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-6-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

4-Methyl-6-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring.

4-Methyl-6-(azepan-1-yl)pyrimidine: Features an azepane ring in place of the pyrrolidine ring.

Uniqueness

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to the specific combination of the pyrimidine and pyrrolidine rings, which can confer distinct biological activities and chemical reactivity. The non-planarity of the pyrrolidine ring can enhance three-dimensional coverage and binding interactions with biological targets, making it a valuable scaffold in drug discovery .

Actividad Biológica

4-Methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its biological activities, particularly as a ligand for neuropeptide Y (NPY) receptors and its potential therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methyl group at the 4-position and a pyrrolidine ring at the 6-position of the pyrimidine core. The presence of these functional groups is crucial for its biological activity.

Neuropeptide Y Receptor Interaction

One of the prominent biological activities of this compound is its role as a ligand for neuropeptide Y receptors. Research indicates that this compound exhibits high affinity for NPY receptors, which are implicated in various physiological processes including appetite regulation, anxiety, and stress response . The binding affinity and efficacy of this compound have been assessed through radioligand binding assays and functional studies.

Structure-Activity Relationship (SAR)

Studies on SAR have shown that modifications to the pyrimidine core can significantly impact the compound's potency and selectivity towards NPY receptors. For instance, substituting different groups at the 2 and 4 positions of the pyrimidine ring has resulted in variations in receptor affinity. Notably, compounds with bulky groups at these positions often demonstrate enhanced biological activity .

| Compound | Position | Substituent | Binding Affinity (Ki) |

|---|---|---|---|

| A | 2 | Cyclopropyl | 27 nM |

| B | 4 | Phenyl | 72 nM |

| C | 2 | Methyl | >100 nM |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits NAPE-PLD (N-acyl phosphatidylethanolamine phospholipase D), an enzyme involved in the metabolism of bioactive lipids. This inhibition leads to decreased levels of anandamide, a cannabinoid receptor ligand, thereby modulating endocannabinoid signaling pathways .

In Vivo Studies

In vivo studies using animal models have revealed that administration of this compound results in significant behavioral changes, including reduced anxiety-like behaviors. These effects are believed to be mediated through NPY receptor activation, which plays a critical role in stress resilience .

Case Studies

Propiedades

IUPAC Name |

4-methyl-6-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-8-6-9(11-7-10-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXRGFCCKRUMPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.